- Treatment of metabolic disorders in equine animals, United States, , ,

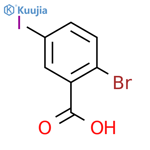

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure

اسم المنتج:(2-Bromo-5-iodophenyl)methanol

كاس عدد:946525-30-0

وسط:C7H6BrIO

ميغاواط:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- نواة داخلي: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- مفتاح Inchi: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- ابتسامات: BrC1C(CO)=CC(I)=CC=1

حساب السمة

- نوعية دقيقة: 311.86467g/mol

- النظائر كتلة واحدة: 311.86467g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 1

- عدد الذرات الثقيلة: 10

- تدوير ملزمة العد: 1

- تعقيدات: 110

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 20.2

- إكسلوغ 3: 2.4

الخصائص التجريبية

- كثيف: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

- نقطة انصهار: 112-116 °C

- الذوبان: Slightly soluble (1.6 g/l) (25 º C),

(2-Bromo-5-iodophenyl)methanol أمن المعلومات

- وصف الخطر: H315-H319-H335

- رقم نقل البضائع الخطرة:NONH for all modes of transport

- WGK ألمانيا:3

- ظروف التخزين:2-8°C

(2-Bromo-5-iodophenyl)methanol الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440740-25 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 25g |

€244.70 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 20g |

564.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥329.0 | 2022-10-09 | |

| Chemenu | CM102432-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-2950157-0.25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.25g |

$22.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥194.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 100g |

¥831.00 | 2024-04-24 | |

| abcr | AB440740-10g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 10g |

€75.00 | 2025-02-17 | |

| abcr | AB440740-100g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 100g |

€181.80 | 2024-08-03 | |

| Enamine | EN300-2950157-25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95% | 25g |

$232.0 | 2023-09-06 |

(2-Bromo-5-iodophenyl)methanol طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

المراجع

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

المراجع

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

المراجع

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

المراجع

- Treatment of metabolic disorders in feline animals, United States, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

المراجع

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

المراجع

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

المراجع

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

المراجع

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

المراجع

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

المراجع

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

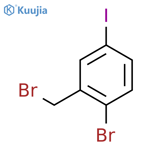

- 1-bromo-2-(bromomethyl)-4-iodobenzene

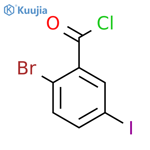

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

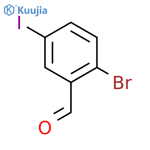

- 2-Bromo-5-iodobenzaldehyde

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol الوثائق ذات الصلة

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) منتجات ذات صلة

- 2309462-87-9(2-{[2-(3-Bromopyridin-4-yl)-7-azaspiro[4.5]decan-2-yl]oxy}acetic acid)

- 1000530-29-9(3-(2-fluoro-6-methoxyphenyl)propan-1-ol)

- 2171445-79-5(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-octahydro-1H-indole-6-carboxylic acid)

- 1820579-80-3((R)-6-Chloro-2,3-dihydrobenzoB1,4dioxine-2-carboxylic Acid)

- 1016762-27-8(7-methoxy-5-nitro-2,3-dihydro-1H-indole-2,3-dione)

- 2097956-67-5(3-Butyl-3-fluoroazetidine hydrochloride)

- 1803645-23-9(4-Amino-2-(aminomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine)

- 87172-81-4(Butanoic acid, 2-hydroxy-, ethyl ester, (R)-)

- 1805344-28-8(4-Amino-2-(aminomethyl)-5-(difluoromethyl)pyridine-3-acetonitrile)

- 2172625-86-2(methyl 2-(5E)-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ylideneacetate)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

نقاء:99%

كمية:500g

الأسعار ($):364.0